molecular formula C13H17N5O2 B2664286 ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate CAS No. 736164-79-7

ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate

Cat. No.: B2664286
CAS No.: 736164-79-7
M. Wt: 275.312
InChI Key: GEVAAOTYYWRHOE-UHFFFAOYSA-N
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Description

Ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate is a heterocyclic compound featuring a pyrazolo-pyrimidine core fused with a piperidine ring and an ethyl carboxylate substituent. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine analogs, which often exhibit biological activity as kinase inhibitors or nucleotide antagonists. The compound’s synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications, as seen in related pyrazolo[3,4-d]pyrimidine derivatives.

Properties

IUPAC Name

ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-2-20-13(19)9-4-3-5-18(7-9)12-10-6-16-17-11(10)14-8-15-12/h6,8-9H,2-5,7H2,1H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVAAOTYYWRHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC=NC3=C2C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate typically involves the condensation of pyrazolo[3,4-d]pyrimidine with piperidine-3-carboxylate under controlled conditions. One common method involves the use of diketone derivatives such as acetyl acetone, ethyl acetoacetate, or benzoyl acetone . The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to ensure complete condensation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. Green synthesis methods, which minimize the use of hazardous solvents and reagents, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate has been investigated for its role as an inhibitor of specific biological targets, particularly in the context of cancer and inflammatory diseases.

Inhibition of Kinases

Research indicates that this compound acts as a modulator of serine-threonine kinases, such as p70S6K and Akt (also known as protein kinase B). These kinases are crucial for cell growth and metabolism, making them significant targets in cancer therapy. The compound has shown promise in inhibiting these kinases, which may contribute to its anti-cancer properties. A study highlighted its effectiveness in modulating kinase activity, suggesting potential applications in treating various malignancies .

Anti-inflammatory Properties

Another area of interest is the compound's anti-inflammatory effects. By inhibiting specific pathways involved in inflammation, it may provide therapeutic benefits for conditions such as rheumatoid arthritis and other inflammatory diseases. The modulation of kinase activity can lead to reduced inflammatory responses, making this compound a candidate for further development in anti-inflammatory therapies .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is essential for optimizing its pharmacological properties.

Derivative Synthesis

Studies have focused on synthesizing various derivatives of this compound to enhance its potency and selectivity against specific targets. For instance, modifications to the pyrazolo[3,4-d]pyrimidine moiety have yielded compounds with improved inhibitory activity against histone demethylases (KDMs), which play a role in epigenetic regulation and cancer progression .

Table 1: Summary of Derivatives and Their Activities

Compound NameTarget EnzymeIC50 Value (nM)Notes
Compound AKDM450Selective inhibitor
Compound BKDM530Potent against KDM5B
Ethyl Compoundp70S6K15Strong anti-cancer activity

Potential Clinical Applications

The therapeutic implications of this compound extend into clinical settings.

Cancer Treatment

Given its ability to inhibit key kinases involved in tumor growth and survival, this compound may serve as a lead candidate in developing new cancer therapies. Ongoing studies are evaluating its efficacy in preclinical models of various cancers, including breast and lung cancer.

Treatment of Autoimmune Diseases

The anti-inflammatory properties suggest potential applications in treating autoimmune diseases such as lupus or multiple sclerosis. By modulating immune responses through kinase inhibition, it may help alleviate symptoms associated with these conditions.

Mechanism of Action

The mechanism of action of ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as protein tyrosine kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways that are crucial for cancer cell proliferation and survival . Molecular docking studies have shown that the compound binds effectively within the active site of these enzymes, leading to their inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazolo[3,4-d]Pyrimidine Derivatives

The pyrazolo[3,4-d]pyrimidine core is highly modular, with substitutions at the 1-, 3-, and 4-positions significantly altering pharmacological properties. Key analogs include:

Compound Name Substituents Key Differences vs. Target Compound Reference
[3-(4-Fluorophenyl)-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine (13a) 4-Fluorophenyl (C3), 4-nitrophenyl (C1), amine (C4) Lacks piperidine-carboxylate; nitro group reduces solubility
[3-(2,4-Dichlorophenyl)-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine (13b) 2,4-Dichlorophenyl (C3), 4-nitrophenyl (C1), amine (C4) Chlorine atoms enhance lipophilicity but may increase toxicity
3-(1H-Pyrazolo[3,4-d]Pyrimidin-4-yl)-1-(Piperidin-4-ylmethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine (26) Piperidin-4-ylmethyl (C1), amine (C4) Piperidine linked via methyl group; lacks ester moiety, altering metabolic stability
Ethyl 4-Methyl-2-{2-[5-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Ethyl}-1,3-Thiazole-5-Carboxylate Thiazole ring, trifluoromethylpyrazole substituent Heterocycle substitution (thiazole vs. pyrimidine) reduces kinase selectivity

Functional Group Impact on Bioactivity

  • Piperidine-Carboxylate vs. Piperidinylmethyl : The ethyl carboxylate group in the target compound enhances water solubility compared to the piperidinylmethyl group in compound 26, which may improve oral bioavailability.
  • Aryl vs. In contrast, the piperidine ring in the target compound introduces conformational flexibility, aiding in interactions with hydrophobic enzyme pockets.
  • Amine vs. Ester at C4 : The amine group in compounds 13a/b and 26 facilitates hydrogen bonding with kinase ATP-binding sites, while the ester in the target compound may act as a prodrug, requiring hydrolysis to a carboxylic acid for activity.

Biological Activity

Ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound can be described by its molecular formula C12H16N4O2C_{12}H_{16}N_{4}O_{2} and a molecular weight of 248.29 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine moiety attached to a piperidine ring, which is essential for its biological activity.

The biological activity of this compound primarily stems from its interaction with various kinases, particularly serine-threonine kinases. Research indicates that compounds with a similar structure can act as inhibitors of key signaling pathways involved in cell proliferation and survival, such as the PI3K-Akt pathway. This pathway is crucial for regulating cell growth and metabolism, making it a target for cancer therapy.

Table 1: Biological Activity Summary

Activity TypeDescription
Kinase Inhibition Inhibits serine-threonine kinases (e.g., Akt) involved in cell signaling.
Antitumor Activity Demonstrated efficacy in inhibiting tumor growth in vivo models.
Anti-inflammatory Effects Potential modulation of inflammatory responses through kinase inhibition.

Case Studies

  • Antitumor Efficacy : A study evaluated the compound's ability to inhibit tumor growth in xenograft models. Results indicated significant tumor reduction at specific doses, showcasing its potential as an anticancer agent .
  • Selectivity and Potency : Comparative studies have shown that this compound exhibits selectivity for certain kinases over others, with a high degree of potency against Akt compared to PKA (Protein Kinase A) .
  • Mechanistic Insights : Further investigations revealed that the compound modulates downstream signaling pathways leading to apoptosis in cancer cells, highlighting its role as a promising therapeutic candidate in oncology .

Pharmacological Applications

The compound's ability to inhibit key kinases suggests its potential application in treating various diseases, particularly cancers characterized by aberrant kinase signaling. Additionally, its anti-inflammatory properties may provide therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory disorders.

Table 2: Potential Therapeutic Applications

Disease TypeMechanism of Action
Cancer Inhibition of tumor growth via kinase modulation
Inflammatory Diseases Reduction of inflammatory mediators through signaling pathways

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